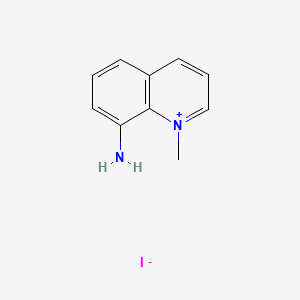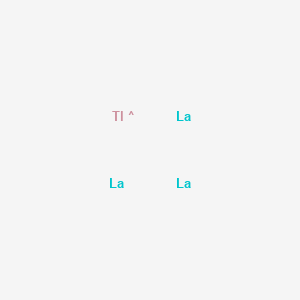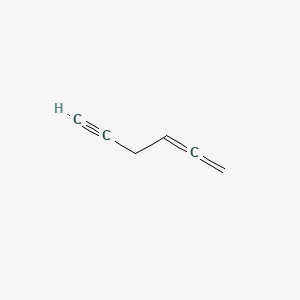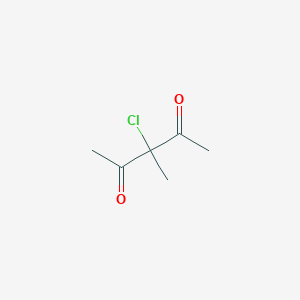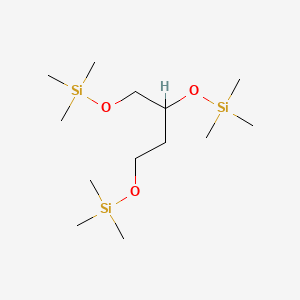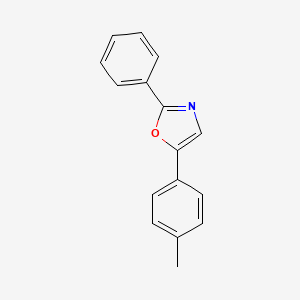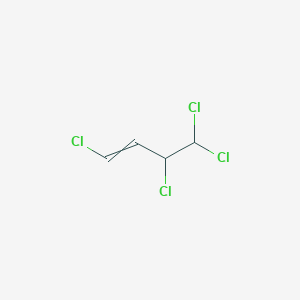
1,3,4,4-Tetrachlorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,4-Tetrachlorobut-1-ene is an organic compound with the molecular formula C₄H₄Cl₄. It is a chlorinated derivative of butene, characterized by the presence of four chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4,4-Tetrachlorobut-1-ene can be synthesized through the chlorination of butene derivatives One common method involves the chlorination of 3,4-dichloro-1-buteneThe reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in specialized reactors designed to handle the corrosive nature of chlorine gas. The reaction mixture is often filtered to remove any solid by-products, and the desired product is purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,4-Tetrachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Electrophilic Addition: Hydrogen chloride or bromine can be used under mild conditions to add across the double bond.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can reduce the compound under high pressure and temperature.
Major Products Formed
Substitution: Products like 1,3,4-trichlorobut-1-ene or 1,3-dichlorobut-1-ene.
Addition: Products like 1,3,4,4-tetrachlorobutane.
Reduction: Products like 1,3,4-trichlorobutane or butane.
Wissenschaftliche Forschungsanwendungen
1,3,4,4-Tetrachlorobut-1-ene is utilized in various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex chlorinated compounds and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential use as a biochemical probe.
Medicine: Exploring its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals, polymers, and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 1,3,4,4-Tetrachlorobut-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine atoms and the double bond. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biochemical effects. The pathways involved may include the formation of adducts with proteins or nucleic acids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrachlorobutane
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
Comparison
1,3,4,4-Tetrachlorobut-1-ene is unique due to the specific positioning of chlorine atoms and the presence of a double bond. This structure imparts distinct reactivity compared to other tetrachlorinated compounds. For example, 1,2,3,4-Tetrachlorobutane lacks the double bond, making it less reactive in addition reactions. Similarly, tetrachloroethanes have different chlorine atom arrangements, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
2984-40-9 |
|---|---|
Molekularformel |
C4H4Cl4 |
Molekulargewicht |
193.9 g/mol |
IUPAC-Name |
1,3,4,4-tetrachlorobut-1-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1-4H |
InChI-Schlüssel |
VOKPCIYQZYABPF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CCl)C(C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


